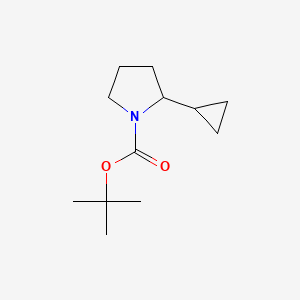
Tert-butyl 2-cyclopropylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H17NO4. It is known for its unique structural features, including a cyclopropyl group and a pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of cyclopropylamine with pyrrolidine-2-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-Cyclopropyl-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-Cyclopropyl-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of 2-Cyclopropyl-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The cyclopropyl group and pyrrolidine ring can engage in binding interactions with enzymes or receptors, modulating their activity. The compound may also participate in covalent bonding or non-covalent interactions, influencing biological pathways and cellular processes .
類似化合物との比較
Similar Compounds
tert-Butyl 2-acetylpyrrolidine-1-carboxylate: Similar in structure but with an acetyl group instead of a cyclopropyl group.
1-Pyrrolidinecarboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropyl-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel compounds with specific biological activities .
特性
IUPAC Name |
tert-butyl 2-cyclopropylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-8-4-5-10(13)9-6-7-9/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIWSKBKJOLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
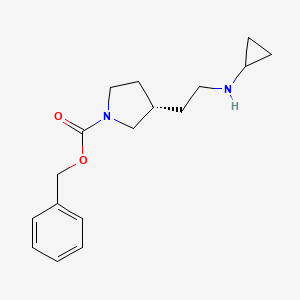
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)

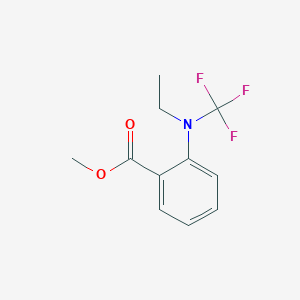
![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
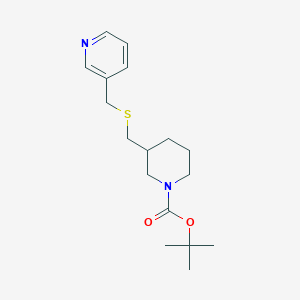
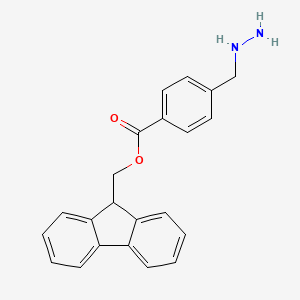

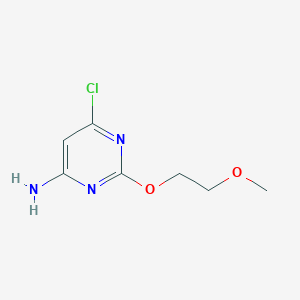
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)

